2-(2-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride

描述

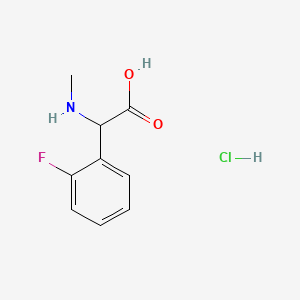

2-(2-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a fluorinated phenylglycine derivative with a methylamino group and a carboxylic acid moiety, stabilized as a hydrochloride salt. Structurally, it features a central α-carbon bonded to a 2-fluorophenyl group, a methylamino group, and an acetic acid backbone.

属性

分子式 |

C9H11ClFNO2 |

|---|---|

分子量 |

219.64 g/mol |

IUPAC 名称 |

2-(2-fluorophenyl)-2-(methylamino)acetic acid;hydrochloride |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H |

InChI 键 |

HAOVKUXMGFFSLZ-UHFFFAOYSA-N |

规范 SMILES |

CNC(C1=CC=CC=C1F)C(=O)O.Cl |

产品来源 |

United States |

生物活性

2-(2-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

The compound features a fluorophenyl group and a methylamino acetic acid backbone, which contribute to its lipophilicity and metabolic stability. The presence of the fluorine atom enhances its interactions with biological targets, potentially modulating enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group. This interaction facilitates binding with various biomolecules, influencing several biological pathways. The compound's lipophilicity, enhanced by the fluorine atom, allows for better membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values against Escherichia coli and Candida albicans ranging from 0.0048 mg/mL to 0.0195 mg/mL .

- Antifungal Activity : In vitro studies have indicated that certain derivatives exhibit significant antifungal properties against Fusarium oxysporum, with IC50 values around 0.42 mM .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various synthesized alkaloids, including those related to this compound. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM for different strains .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that modifications in the fluorophenyl group significantly affect biological activity. For instance, alterations in substituents on the aromatic ring led to variations in antimicrobial potency, highlighting the importance of structural features in determining efficacy .

Comparative Analysis

The following table summarizes key comparisons between this compound and similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-(2-Fluorophenyl)-2-(methylamino)acetic acid HCl | Not specified | Fluorinated phenyl group enhances lipophilicity | Antimicrobial, antifungal |

| Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride | 42718-18-3 | Methyl ester form; different pharmacokinetics | Moderate antimicrobial activity |

| 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride | 1209190-30-6 | Contains an isopropyl group; alters biological activity | Variable based on structure |

相似化合物的比较

2-(Methylamino)-2-phenylacetic acid hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Differences : Lacks the fluorine substituent on the phenyl ring. The absence of fluorine reduces electronegativity and may decrease lipophilicity compared to the target compound. This analog serves as a baseline for evaluating fluorine's impact on physicochemical properties .

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

- Molecular Formula: C₈H₈ClF₂NO₂

- Molecular Weight : 223.6 g/mol

- Key Differences: Contains two fluorine atoms at the 2- and 6-positions of the phenyl ring.

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

- Molecular Formula: C₁₀H₁₂ClFNO₂ (estimated)

- Molecular Weight : ~239.66 g/mol

- Key Differences: Fluorine at the para position and a methyl ester instead of a carboxylic acid.

Functional Group Variations

Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride

2-(5-Bromothiophen-2-yl)-2-(methylamino)acetic acid hydrochloride

- Molecular Formula: C₇H₉BrClNO₂S

- Molecular Weight : 286.57 g/mol

- Key Differences: Replaces the phenyl ring with a brominated thiophene.

Halogen and Heterocyclic Variations

Prasugrel Hydrochloride

- Structure: Contains a 2-fluorophenyl group within a complex thienopyridine scaffold.

- Key Insight : Demonstrates the therapeutic relevance of 2-fluorophenyl groups in antiplatelet agents, highlighting fluorine's role in optimizing drug-receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings

Difluoro analogs (e.g., 2,6-difluoro) show increased metabolic stability but reduced solubility due to higher electronegativity . Para-fluorination (e.g., 4-fluoro) alters dipole moments, which may influence interaction with charged residues in biological targets .

Functional Group Impact :

- Ester derivatives (e.g., methyl esters) act as prodrugs, enhancing bioavailability but requiring enzymatic hydrolysis for activation .

- Thiophene-based analogs introduce heterocyclic diversity, which can modulate pharmacokinetic profiles and binding specificity .

Bromine in thiophene analogs adds molecular weight and bulkiness, which may affect blood-brain barrier penetration or off-target interactions .

准备方法

Preparation Methods of 2-(2-Fluorophenyl)-2-(methylamino)acetic acid Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the 2-(2-fluorophenyl)-2-(methylamino) intermediate,

- Introduction of the acetic acid moiety,

- Conversion to the hydrochloride salt for stability and isolation.

The key synthetic route is through reductive amination or alkylation of appropriate precursors, followed by hydrolysis and salt formation.

Detailed Synthetic Route

Reductive Amination of 2-Fluorophenylacetaldehyde

- Step 1: Reaction of 2-fluorophenylacetaldehyde with methylamine under reductive amination conditions using sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (DCM) solvent.

- Step 2: The resulting secondary amine intermediate is then subjected to hydrolysis under basic conditions (NaOH in methanol) to yield the free acid.

- Step 3: The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid in methanol or ethanol.

Reaction Conditions and Yields:

- Reductive amination typically proceeds at room temperature with yields ranging from 30% to 60% depending on purification steps.

- Hydrolysis and salt formation are carried out under mild conditions to avoid degradation.

(Table 1 summarizes typical reagents, conditions, and yields.)

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Reductive amination | 2-Fluorophenylacetaldehyde, methylamine, NaBH(OAc)3, DCM, r.t. | 2-(2-Fluorophenyl)-2-(methylamino) intermediate | 40-60 |

| Hydrolysis | NaOH, MeOH, reflux or room temperature | 2-(2-Fluorophenyl)-2-(methylamino)acetic acid | 50-70 |

| Salt formation | HCl in MeOH or EtOH, room temperature | Hydrochloride salt | Quantitative |

Alternative Synthetic Approaches

Alkylation of Secondary Amines

An alternative method involves alkylation of a secondary amine with a halogenated acetic acid derivative:

- Preparation of 2-(2-fluorophenyl)-2-chloroacetic acid or its ester derivative,

- Nucleophilic substitution with methylamine to form the methylamino derivative,

- Subsequent acidification to form the hydrochloride salt.

This method is less common due to the harsher conditions required and potential side reactions but can be optimized for industrial scale.

Cyclohexanone Derivative Route (Related Ketamine Analog Synthesis)

Research on ketamine derivatives such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone provides insights into related synthetic methods:

- Use of organometallic reagents (e.g., Grignard reagents) with 2-fluorophenyl precursors,

- Subsequent amination and oxidation steps,

- Hydrolysis and salt formation.

Though this route is more complex and targets cyclohexanone derivatives rather than the acetic acid analog, it provides useful mechanistic insights.

Purification and Characterization

Purification Techniques

- Extraction: Organic solvents such as ethyl acetate are used to extract the product from aqueous phases post-reaction.

- Drying: Over anhydrous sodium sulfate or magnesium sulfate to remove water.

- Chromatography: Silica gel column chromatography with solvents like hexane/ethyl acetate mixtures is used for intermediate purification.

- Recrystallization: The hydrochloride salt is typically recrystallized from methanol/ether or acetone/ether mixtures to achieve high purity.

Characterization Methods

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and amine incorporation.

- Infrared Spectroscopy (IR): Confirms characteristic carboxylic acid and amine functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point: Used to verify salt formation and purity.

Research Findings and Optimization

Yield Optimization

- Use of sodium triacetoxyborohydride in reductive amination improves selectivity and yield compared to sodium borohydride.

- Controlled pH during hydrolysis prevents side reactions and degradation.

- Salt formation under mild acidic conditions ensures high purity and crystallinity.

Industrial Feasibility

- The process is scalable with careful control of reaction parameters such as temperature, solvent choice, and reagent stoichiometry.

- Avoidance of toxic reagents and byproducts is possible with optimized reductive amination protocols.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 2-Fluorophenylacetaldehyde, methylamine, NaBH(OAc)3 | Room temperature, DCM solvent | 40-60% | Mild conditions, good selectivity | Moderate yield, requires careful purification |

| Alkylation | 2-(2-Fluorophenyl)-2-chloroacetic acid, methylamine | Elevated temperature, basic or neutral medium | 30-50% | Direct substitution route | Harsh conditions, side reactions possible |

| Cyclohexanone Derivative Route | Organometallic reagents, methylamine | Multi-step, inert atmosphere | Variable | Access to related derivatives | Complex, less direct for acid |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride, and how can reaction efficiency be quantified?

- Methodology :

- Nucleophilic substitution : React 2-fluorophenylacetic acid derivatives with methylamine under controlled pH (e.g., HCl catalysis) to introduce the methylamino group .

- Optimization : Use kinetic studies (e.g., HPLC or LC-MS monitoring) to track intermediates and adjust reaction parameters (temperature, solvent polarity) to minimize side products .

- Yield quantification : Compare isolated yields under varying conditions (e.g., 40–65% yields reported for analogous fluorophenylacetic acid derivatives) .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish between the hydrochloride salt and free base forms of this compound?

- Protocol :

- ¹H/¹³C NMR : Identify protonation-induced shifts in the methylamino group (δ ~2.8–3.2 ppm for –NHCH₃ vs. δ ~3.5–4.0 ppm for –NH₂⁺CH₃ in HCl salt) .

- FTIR : Detect HCl-specific stretches (e.g., N–H⁺ vibrations at 2500–2700 cm⁻¹) and carboxylate vs. carboxylic acid bands (1700–1750 cm⁻¹) .

Q. What solvent systems are recommended for solubility testing, and how does structural fluorination influence solubility?

- Approach :

- Solubility screening : Test in polar (water, DMSO), semi-polar (ethanol), and non-polar (dichloromethane) solvents. Fluorinated aryl groups typically reduce water solubility but enhance lipid bilayer penetration .

- Data example :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | 5–10 | |

| DMSO | >50 | |

| Ethanol | 20–30 |

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s biological activity (e.g., receptor binding vs. cytotoxicity)?

- Contradiction analysis :

- Dose-response studies : Use IC₅₀/EC₅₀ curves to differentiate target-specific effects from off-target toxicity .

- Structural analogs : Compare activity of 2-fluorophenyl derivatives with non-fluorinated or para-substituted analogs to isolate fluorine’s role .

- Mechanistic assays : Pair receptor-binding assays (e.g., radioligand displacement) with cytotoxicity screens (MTT or LDH release) in parallel .

Q. What computational strategies are effective for modeling this compound’s interaction with neurological receptors (e.g., NMDA or GABA-A)?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger to predict binding poses, focusing on fluorophenyl and methylamino interactions with receptor pockets .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å indicates stable binding) .

- QSAR : Corinate substituent electronic parameters (Hammett σ) with experimental binding affinities to refine predictive models .

Q. How can chiral resolution challenges be addressed during synthesis of enantiomerically pure forms?

- Solutions :

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases .

- Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from racemic mixtures .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-calculated spectra .

Data Contradiction and Validation

Q. What experimental controls are critical when studying this compound’s stability under physiological conditions?

- Validation framework :

- pH stability : Incubate in buffers (pH 1–9) for 24–72 hours and quantify degradation via LC-MS .

- Light/oxygen sensitivity : Store samples under inert atmosphere (N₂/Ar) and compare with light-exposed controls .

- Reference standards : Use certified NMR/HRMS standards to confirm structural integrity post-stability testing .

Structural and Functional Comparisons

Q. How does the 2-fluorophenyl substitution impact pharmacokinetics compared to non-fluorinated analogs?

- Key findings :

- Lipophilicity : Fluorine increases logP by ~0.5–1.0 units, enhancing blood-brain barrier penetration .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo .

- Comparative data :

| Compound | logP | t₁/₂ (h) | Reference |

|---|---|---|---|

| 2-Fluorophenyl derivative | 1.8 | 4.5 | |

| Non-fluorinated analog | 1.3 | 2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。